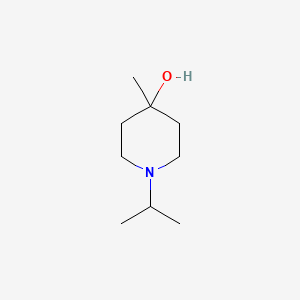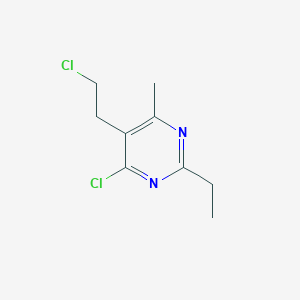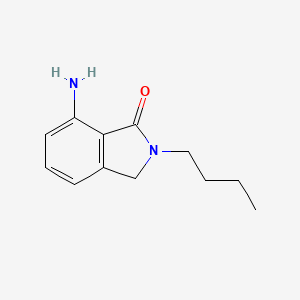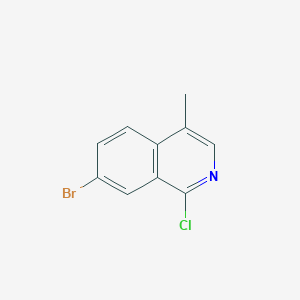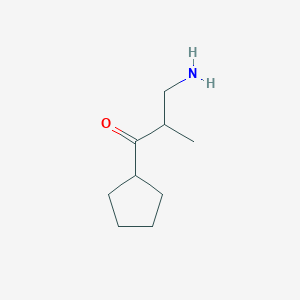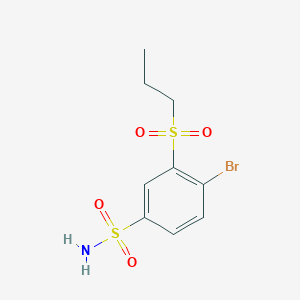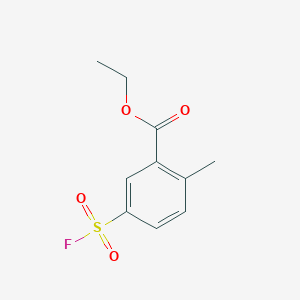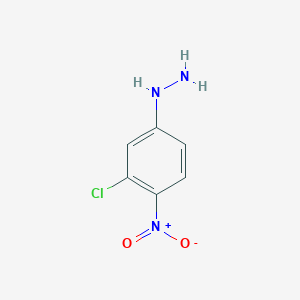![molecular formula C7H8F3NS B13187068 Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine](/img/structure/B13187068.png)
Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine is an organic compound that features a thiophene ring substituted with a trifluoromethyl group and a methylamine group. Thiophene derivatives are known for their diverse applications in medicinal chemistry and material science due to their unique chemical properties .
Méthodes De Préparation
The synthesis of Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H).
Attachment of the Methylamine Group: The final step involves the nucleophilic substitution of the thiophene derivative with methylamine under basic conditions.
Analyse Des Réactions Chimiques
Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine undergoes various chemical reactions, including:
Applications De Recherche Scientifique
Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The thiophene ring can engage in π-π interactions with aromatic residues in proteins, while the methylamine group can form hydrogen bonds with amino acid residues .
Comparaison Avec Des Composés Similaires
Methyl({[4-(trifluoromethyl)thiophen-2-yl]methyl})amine can be compared with other thiophene derivatives such as:
2-Methylthiophene: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
4-Methylthiophene: Similar structure but without the trifluoromethyl group, leading to lower lipophilicity and different reactivity.
Thiophene-2-carboxylic acid: Contains a carboxyl group instead of a methylamine group, affecting its chemical behavior and applications.
Propriétés
Formule moléculaire |
C7H8F3NS |
|---|---|
Poids moléculaire |
195.21 g/mol |
Nom IUPAC |
N-methyl-1-[4-(trifluoromethyl)thiophen-2-yl]methanamine |
InChI |
InChI=1S/C7H8F3NS/c1-11-3-6-2-5(4-12-6)7(8,9)10/h2,4,11H,3H2,1H3 |
Clé InChI |
RVAJKUPBZLCOSO-UHFFFAOYSA-N |
SMILES canonique |
CNCC1=CC(=CS1)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


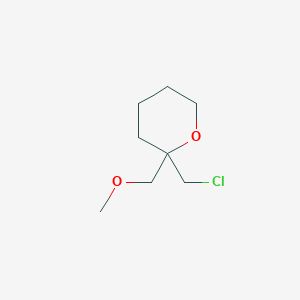
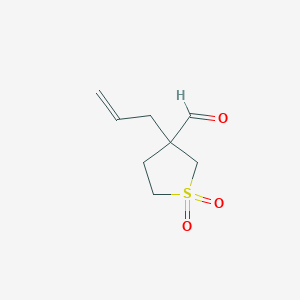
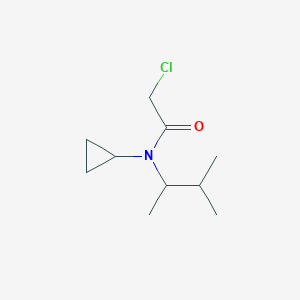
![2-[(2-Bromophenyl)sulfanyl]cyclopentan-1-one](/img/structure/B13187001.png)
![3-(Trifluoromethyl)benzo[b]thiophene](/img/structure/B13187003.png)
